3,3-Dimethylpiperazin-2-one

Description

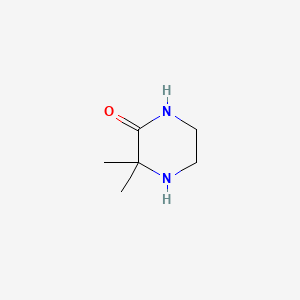

Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-6(2)5(9)7-3-4-8-6/h8H,3-4H2,1-2H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBFIRYWCOIYJDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NCCN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80177002 | |

| Record name | 2-Piperazinone, 3,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22476-74-0 | |

| Record name | 3,3-Dimethyl-2-piperazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22476-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Piperazinone, 3,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022476740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Piperazinone, 3,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-dimethylpiperazin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,3-Dimethylpiperazin-2-one: A Core Scaffold in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 3,3-dimethylpiperazin-2-one, a heterocyclic scaffold of significant interest in medicinal chemistry and pharmaceutical development. The strategic incorporation of a gem-dimethyl group at the C3 position of the piperazin-2-one core imparts unique conformational constraints and metabolic stability, making it a valuable building block for a new generation of therapeutic agents. This document details the fundamental physicochemical properties, synthesis, and reactivity of this compound. Furthermore, it explores its applications as a key intermediate in the development of various drug candidates, including central nervous system (CNS) agents, antimicrobials, and kinase inhibitors. Detailed protocols for its synthesis and analytical characterization are provided to support researchers, scientists, and drug development professionals in leveraging this versatile molecule.

Introduction: The Strategic Importance of the this compound Core

The piperazine ring is a ubiquitous feature in a vast array of pharmacologically active molecules, prized for its ability to confer desirable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability.[1] The piperazin-2-one scaffold, a lactam derivative of piperazine, offers a rigidified structure that can orient substituents in a well-defined spatial arrangement, crucial for precise interaction with biological targets.

The introduction of a gem-dimethyl group at the C3 position, yielding this compound, offers several distinct advantages in drug design:

-

Conformational Rigidity: The steric bulk of the gem-dimethyl group restricts bond rotation, leading to a more defined three-dimensional structure. This pre-organization can enhance binding affinity to target proteins by reducing the entropic penalty upon binding.

-

Metabolic Stability: The quaternary carbon at the C3 position is resistant to metabolic oxidation, a common pathway for drug degradation. This can lead to an improved pharmacokinetic profile, including a longer half-life in vivo.

-

Vectorial Exit Point: The two nitrogen atoms of the piperazinone ring provide versatile points for further chemical modification, allowing for the exploration of chemical space and the fine-tuning of pharmacological activity.

This guide serves as a technical resource for understanding and utilizing the fundamental properties of this important heterocyclic building block.

Physicochemical and Structural Properties

Understanding the core properties of this compound is essential for its effective application in synthesis and drug development.

| Property | Value | Source(s) |

| CAS Number | 22476-74-0 | [2][3] |

| Molecular Formula | C₆H₁₂N₂O | [2][4] |

| Molecular Weight | 128.17 g/mol | [2] |

| Boiling Point | 275°C | [2] |

| Predicted XlogP | -0.5 | [4] |

| Appearance | Expected to be a solid at room temperature. | Inferred |

| Storage | Room temperature, dry environment. | [2] |

Note: Some physical properties like melting point, specific solubility values, and pKa have not been extensively reported in the literature and would require experimental determination.

Synthesis and Reactivity

The synthesis of this compound is accessible through established synthetic routes, with the most notable being the cyclization of a diamine precursor.

General Synthesis Pathway

A common and effective method for the synthesis of this compound involves the reaction of ethyl 2-bromo-2-methylpropanoate with ethylenediamine.[5] This reaction proceeds via a nucleophilic substitution followed by an intramolecular cyclization to form the desired lactam ring.

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol (Adapted from Patent Literature)

The following protocol is a representative procedure adapted from methodologies described for the synthesis of this compound.[5]

Materials:

-

Ethyl 2-bromo-2-methylpropanoate

-

Ethylenediamine

-

Potassium Carbonate (anhydrous)

-

Toluene (anhydrous)

-

Tetrahydrofuran (THF)

-

Lithium Aluminium Hydride (LiAlH₄) (for reduction, if desired)

Procedure for Synthesis of this compound:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend anhydrous potassium carbonate in anhydrous toluene.

-

Addition of Reactants: To the stirred suspension, add ethylenediamine followed by the dropwise addition of ethyl 2-bromo-2-methylpropanoate.

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield pure this compound.

Key Reactions of the Scaffold

The this compound core can undergo several key transformations, making it a versatile intermediate.

-

N-Alkylation/N-Arylation: The secondary amine at the N4 position is readily functionalized through reactions with alkyl or aryl halides, or via Buchwald-Hartwig amination, allowing for the introduction of diverse substituents.

-

Lactam Reduction: The amide carbonyl can be reduced to the corresponding amine using strong reducing agents like lithium aluminum hydride (LiAlH₄), yielding 2,2-dimethylpiperazine.[5] This transformation is useful for accessing a different class of piperazine derivatives.

-

N-Acylation: The N4-amine can be acylated using acid chlorides or anhydrides to introduce various acyl groups.

Applications in Drug Discovery and Medicinal Chemistry

The rigid and metabolically stable nature of the this compound scaffold makes it an attractive building block in the design of novel therapeutics.[2]

-

Central Nervous System (CNS) Agents: The piperazine moiety is a well-known "CNS-philic" scaffold. The conformational constraint imposed by the gem-dimethyl groups can lead to higher selectivity for specific receptor subtypes in the brain.

-

Kinase Inhibitors: The defined geometry of the scaffold is ideal for positioning functional groups to interact with the hinge region and other key binding sites of protein kinases, a major class of oncology targets.

-

Antimicrobial Agents: The ability to introduce diverse functionality at the nitrogen centers allows for the optimization of antibacterial and antifungal activity.

Analytical and Spectroscopic Characterization

Thorough analytical characterization is crucial for confirming the identity and purity of this compound. While experimental spectra for this specific molecule are not widely published, the following represents the expected spectroscopic data based on its structure and data from closely related analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR (400 MHz, CDCl₃):

-

δ ~ 3.3-3.5 ppm (t, 2H): Methylene protons adjacent to the amide nitrogen (C5-H₂).

-

δ ~ 2.9-3.1 ppm (t, 2H): Methylene protons adjacent to the secondary amine (C6-H₂).

-

δ ~ 1.3-1.5 ppm (s, 6H): Protons of the two methyl groups at C3.

-

Variable broad singlet (1H): NH proton of the secondary amine.

Expected ¹³C NMR (100 MHz, CDCl₃):

-

δ ~ 175-180 ppm: Carbonyl carbon (C2).

-

δ ~ 55-60 ppm: Quaternary carbon (C3).

-

δ ~ 45-50 ppm: Methylene carbon adjacent to the amide (C5).

-

δ ~ 40-45 ppm: Methylene carbon adjacent to the secondary amine (C6).

-

δ ~ 20-25 ppm: Methyl carbons.

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

Expected Key IR Absorptions (KBr Pellet):

-

~3300 cm⁻¹ (broad): N-H stretching of the secondary amine.

-

~2970, 2870 cm⁻¹: C-H stretching of the methyl and methylene groups.

-

~1650 cm⁻¹ (strong): C=O stretching of the amide (lactam).

-

~1460, 1370 cm⁻¹: C-H bending of the methyl groups.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.

Predicted MS Data (Electrospray Ionization, ESI+):

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 129.10224 |

| [M+Na]⁺ | 151.08418 |

| [M+K]⁺ | 167.05812 |

Source: Predicted data from PubChemLite.[4]

Chromatographic Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for determining the purity of this compound.

-

Column: C18 (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is a good starting point.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is appropriate as the molecule lacks a strong chromophore.

-

Flow Rate: 1.0 mL/min.

Gas Chromatography (GC): GC can also be employed for purity analysis, particularly for assessing volatile impurities.

-

Column: A polar capillary column (e.g., DB-624 or equivalent).

-

Injector Temperature: 220-240°C.

-

Detector: Flame Ionization Detector (FID).

-

Carrier Gas: Helium or Nitrogen.

Safety and Handling

As with any laboratory chemical, proper safety precautions should be observed when handling this compound. The following information is based on general safety data for related piperazine derivatives.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and plenty of water.

-

Inhalation: Move to fresh air.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.

-

Conclusion

This compound represents a strategically important building block for contemporary drug discovery. Its unique combination of conformational rigidity, metabolic stability, and synthetic versatility makes it a valuable core for developing novel therapeutic agents with improved pharmacological profiles. This guide has provided a foundational understanding of its properties, synthesis, and analytical characterization to empower researchers in their pursuit of new medicines.

References

- BenchChem. (n.d.). (R)-3-Methylpiperazin-2-one | CAS 922178-61-8.

-

PubChem. (n.d.). 3,3-Dimethylpiperidin-2-one. Retrieved from [Link]

- Google Patents. (n.d.). WO2019193134A1 - Process for the preparation of 2,2-dimethylpiperazine.

-

MDPI. (n.d.). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Retrieved from [Link]

-

PubChem. (n.d.). 3,6-Dimethylpiperazine-2,5-dione. Retrieved from [Link]

- BenchChem. (n.d.). 1,3-Dimethylpiperazin-2-one | 1214045-30-3.

-

NIST. (n.d.). 3,6-Dimethylpiperazine-2,5-dione. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C6H12N2O). Retrieved from [Link]

-

University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]

-

PubChem. (n.d.). (3R)-3-methylpiperazin-2-one. Retrieved from [Link]

-

NIST. (n.d.). 3,3-Dimethylpiperidine. Retrieved from [Link]

- BenchChem. (n.d.). Refinement of analytical methods for "3-piperazin-1-yl-1H-pyridazin-6-one" purity assessment.

-

ResearchGate. (n.d.). Antioxidant and anti-inflammatory activity of 3,3-dimethyl 2,6- dimethyl piperidine 4-one oxime. Retrieved from [Link]

- BenchChem. (n.d.). A Comparative Guide to the Biological Activity of 3-piperazin-1-yl-1H-pyridazin-6-one and Its Derivatives.

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

PubMed. (n.d.). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Table 7 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]

-

All About Drugs. (2014, July 18). Examples of 13C NMR Spectra. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. Retrieved from [Link]

-

NIST. (n.d.). 3,6-Dimethylpiperazine-2,5-dione. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 3,6-Dimethylpiperazine-2,5-dione (CAS 5625-46-7). Retrieved from [Link]

-

NIST. (n.d.). 3,3-Dimethylpiperidine. Retrieved from [Link]

-

UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

-

Thieme Chemistry. (n.d.). Synthesis of Piperazin-2-ones. Retrieved from [Link]

-

RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]

-

PubMed. (n.d.). Recent Advances in the Biological Activity of s-Triazine Core Compounds. Retrieved from [Link]

- Google Patents. (n.d.). CN115436528B - Method for detecting purity of 2, 6-dimethylpiperazine by adopting gas chromatography.

-

MDPI. (n.d.). Synthesis and Biological Activity of Myricetin Derivatives Containing Pyrazole Piperazine Amide. Retrieved from [Link]

Sources

Foreword: The Strategic Value of Steric Hindrance and Conformational Rigidity

An In-Depth Technical Guide to 3,3-Dimethylpiperazin-2-one (CAS: 22476-74-0)

In the landscape of modern medicinal chemistry, the piperazine ring stands as a cornerstone scaffold, prized for its versatile synthetic handles and favorable pharmacokinetic properties.[1][2] However, the nuanced art of drug design often lies in subtle structural modifications that confer significant advantages in potency, selectivity, and metabolic stability. This guide focuses on this compound, a derivative where the introduction of a gem-dimethyl group at the C3 position transforms a common heterocycle into a strategic building block. This substitution imparts a degree of conformational rigidity and steric hindrance that can be expertly leveraged to enhance binding interactions and shield against metabolic degradation. As we will explore, this seemingly simple modification provides researchers with a powerful tool for navigating the complex challenges of drug discovery.

Physicochemical and Spectroscopic Profile

Accurate identification and characterization are the bedrock of reproducible research. This compound is a solid at room temperature with the following key properties.

| Property | Value | Source(s) |

| CAS Number | 22476-74-0 | [3][4] |

| Molecular Formula | C₆H₁₂N₂O | [3] |

| Molecular Weight | 128.17 g/mol | [3][5] |

| Physical Form | Solid | |

| Boiling Point | 275 °C | [5] |

| Purity (Typical) | ≥95% | |

| Storage | Room temperature, sealed in a dry, dark place |

Predicted Spectroscopic Signature

-

¹H NMR:

-

A sharp singlet in the upfield region (approx. δ 1.2-1.5 ppm) corresponding to the six equivalent protons of the two methyl groups (C(CH₃)₂).

-

Two distinct multiplets in the δ 2.5-3.5 ppm range, representing the two diastereotopic methylene groups (-CH₂-) of the piperazine ring.

-

Two broad singlets corresponding to the two amine protons (-NH-), the chemical shift of which will be concentration and solvent-dependent.

-

-

¹³C NMR:

-

A signal for the carbonyl carbon (C=O) in the downfield region (approx. δ 170-175 ppm).

-

A signal for the quaternary carbon C(CH₃)₂.

-

Signals for the two non-equivalent methylene carbons (-CH₂-).

-

A signal for the equivalent methyl carbons (-CH₃).

-

-

Infrared (IR) Spectroscopy:

-

A strong, sharp absorption band around 1650-1680 cm⁻¹ characteristic of the amide carbonyl (C=O) stretch.

-

One or two distinct bands in the 3200-3400 cm⁻¹ region corresponding to the N-H stretching vibrations.

-

C-H stretching bands just below 3000 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The electron ionization (EI) spectrum should show a molecular ion (M⁺) peak at m/z = 128.

-

Characteristic fragmentation patterns would likely involve the loss of methyl groups or cleavage of the piperazine ring.

-

Caption: 2D Structure of this compound.

Synthesis Strategy: A Mechanistic Approach

The construction of the this compound scaffold is efficiently achieved through a multi-step sequence that leverages fundamental organic reactions. A common and logical pathway involves the reductive amination of an amino aldehyde derivative with an amino acid ester, followed by a deprotection and intramolecular cyclization cascade.[6]

Generalized Synthetic Workflow

The following protocol outlines a plausible and robust method for laboratory-scale synthesis.

Step 1: Synthesis of a Protected Aminoacetaldehyde (II)

-

Rationale: The initial step requires the oxidation of a readily available N-protected ethanolamine (I). The protecting group (e.g., Cbz or Boc) is crucial to prevent unwanted side reactions at the nitrogen atom during oxidation.

-

Protocol:

-

Dissolve N-protected ethanolamine (I) in a suitable solvent like dichloromethane (DCM).

-

Cool the reaction mixture to a low temperature (e.g., -78 °C) under an inert atmosphere.

-

Add a mild oxidizing agent (e.g., Dess-Martin periodinane or a Swern oxidation cocktail) portion-wise to control the reaction exotherm.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction appropriately and perform an aqueous workup to isolate the crude N-protected aminoacetaldehyde (II).

-

Step 2: Reductive Amination (III)

-

Rationale: This key step forms the carbon-nitrogen backbone of the final product. The aldehyde (II) is reacted with an amino acid ester (e.g., methyl alaninate) to form an imine intermediate, which is then immediately reduced in situ to the secondary amine. Controlling the temperature is critical to prevent the reduction of the starting aldehyde before it can react.[6]

-

Protocol:

-

Dissolve the crude aminoacetaldehyde (II) and the amino acid ester in an alcohol solvent (e.g., methanol).

-

Cool the mixture to between -10 °C and 0 °C.[6]

-

Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), which selectively reduces the imine in the presence of the aldehyde.

-

Allow the reaction to proceed to completion, monitoring by TLC or LC-MS.

-

Work up the reaction to isolate the chiral diamine derivative (III).

-

Step 3: Deprotection and Intramolecular Cyclization (IV)

-

Rationale: The final step involves removing the protecting group, which liberates the primary amine. This amine then undergoes a spontaneous or base-catalyzed intramolecular cyclization with the ester functionality to form the stable six-membered lactam ring of the piperazinone product.

-

Protocol:

-

Dissolve the diamine derivative (III) in an alcohol solvent.

-

For a Cbz group, introduce a palladium on carbon (Pd/C) catalyst and subject the mixture to a hydrogen atmosphere (hydrogenolysis). For a Boc group, use a strong acid like trifluoroacetic acid (TFA).

-

The reaction is typically run at room temperature.[6]

-

Upon completion of the deprotection, the cyclization often proceeds in the same pot. Gentle heating or the addition of a non-nucleophilic base may be required to drive the lactamization to completion.

-

Filter off the catalyst (if used) and remove the solvent under reduced pressure.

-

Purify the final product, this compound (IV), by column chromatography or recrystallization.

-

Caption: Generalized workflow for the synthesis of this compound.

Applications in Drug Discovery

The true value of this compound lies in its application as a versatile scaffold. The piperazine core is a privileged structure in medicinal chemistry, known to improve aqueous solubility and serve as a hydrogen bond acceptor, enhancing interactions with biological targets.[2]

The Role of the Gem-Dimethyl Group

The gem-dimethyl substitution at the C3 position offers distinct advantages:

-

Metabolic Blocking: The quaternary carbon acts as a metabolic shield, preventing enzymatic oxidation at the C3 position, which can be a common site of degradation for simpler piperazine rings. This can lead to improved pharmacokinetic profiles and a longer in vivo half-life.

-

Conformational Lock: The steric bulk of the methyl groups restricts the conformational flexibility of the piperazine ring. This pre-organization can reduce the entropic penalty upon binding to a target protein, potentially leading to a significant increase in binding affinity. Research on related 3,3-dimethyl substituted piperidines has shown this modification leads to potent enzyme inhibitors.[7]

-

Vectorial Exit Point: The remaining N-H groups at positions 1 and 4 provide independent vectors for synthetic elaboration, allowing for the construction of diverse chemical libraries targeting different protein families.

The piperazinone scaffold is a key component in developing agents for the central nervous system (CNS), antimicrobials, and kinase inhibitors.[5] For instance, derivatives of this compound have been investigated as potent antagonists of Protease-Activated Receptor 2 (PAR2), where the dimethyl substitution was found to enhance binding affinity.[8]

Caption: Role as a versatile scaffold in drug discovery.

Safety, Handling, and Storage

While a specific safety data sheet (SDS) for this compound is not universally available, data from structurally related piperazine derivatives provide a strong basis for establishing safe handling protocols.[9][10][11] Piperazine compounds are often classified as irritants and may cause allergic reactions.

Hazard Assessment

-

Skin and Eye Contact: Expected to be a skin and eye irritant. Prolonged contact may cause burns.[9][10]

-

Inhalation: May cause respiratory tract irritation.[11] Some piperazine derivatives can cause respiratory sensitization.[10]

-

Ingestion: Harmful if swallowed.[11]

Recommended Handling Protocol

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[11]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile).

-

Body Protection: Wear a standard laboratory coat.

-

-

Handling Practices:

-

Spill Response:

-

In case of a spill, evacuate the area.

-

Absorb the material with an inert, non-combustible material (e.g., vermiculite, sand).

-

Collect the absorbed material into a suitable container for disposal.

-

Do not let the product enter drains.[11]

-

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[9]

-

Keep away from incompatible materials such as strong oxidizing agents and acids.[9]

Conclusion

This compound represents a strategically valuable building block for medicinal chemists and drug development professionals. Its synthesis is achievable through established organic chemistry principles, and its predicted spectroscopic profile provides a clear path for characterization. The key feature—the gem-dimethyl group at the C3 position—offers a potent combination of metabolic stability and conformational constraint. This allows for the rational design of novel therapeutic agents with potentially enhanced potency and superior pharmacokinetic properties, making it a highly attractive scaffold for future drug discovery programs.

References

-

The Royal Society of Chemistry. (n.d.). Supplemental Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). (3R)-3-methylpiperazin-2-one. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of (3S)-3-methylpiperazine-2,5-dione (3) and (3S,6S)-3,6-dimethylpiperazine- 2,5-dione (4). Retrieved from [Link]

-

Thieme Chemistry. (2023). Synthesis of Piperazin-2-ones. Retrieved from [Link]

-

Chem 117 Reference Spectra. (2011). Spring 2011. Retrieved from [Link]

-

ResearchGate. (2025). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Retrieved from [Link]

-

Sdfine. (n.d.). N-METHYLPIPERAZINE GHS Safety Data Sheet. Retrieved from [Link]

- Google Patents. (n.d.). CN108129404B - Synthesis method of chiral piperazinone derivative.

-

MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]

-

YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of novel piperazine based building blocks. Retrieved from [Link]

-

MDPI. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Retrieved from [Link]

-

YouTube. (2019). Solving A Viewer's Unknown Using NMR, IR and MS Spectroscopy! - Example 4. Retrieved from [Link]

-

PubMed. (2016). Characterization of 3,3-dimethyl substituted N-aryl piperidines as potent microsomal prostaglandin E synthase-1 inhibitors. Retrieved from [Link]

-

PubChem. (n.d.). 3,6-Dimethylpiperazine-2,5-dione. Retrieved from [Link]

-

PubMed. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Retrieved from [Link]

-

International Union of Crystallography. (n.d.). Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate. Retrieved from [Link]

-

Wikipedia. (n.d.). Acetone. Retrieved from [Link]

- Google Patents. (n.d.). US3172874A - Organosilicon polyurea compositions and method for preparing the same.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. scbt.com [scbt.com]

- 4. 22476-74-0 Cas No. | 3,3-Dimethyl-piperazin-2-one | Matrix Scientific [matrixscientific.com]

- 5. This compound [myskinrecipes.com]

- 6. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]

- 7. Characterization of 3,3-dimethyl substituted N-aryl piperidines as potent microsomal prostaglandin E synthase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide to the Molecular Structure of 3,3-Dimethylpiperazin-2-one

This guide provides a comprehensive technical overview of 3,3-dimethylpiperazin-2-one, a heterocyclic scaffold of significant interest in modern medicinal chemistry. We will dissect its molecular architecture, explore rational synthesis strategies, detail methods for its unambiguous characterization, and discuss the functional implications of its structure in the context of drug discovery and development.

Core Molecular Identity and Physicochemical Properties

This compound (C₆H₁₂N₂O) is a saturated six-membered heterocycle containing two nitrogen atoms at positions 1 and 4 and a carbonyl group at position 2, classifying it as a lactam. A key feature is the gem-dimethyl substitution at the C3 position, which is alpha to the carbonyl group.

Caption: 2D structure of this compound.

This seemingly simple molecule serves as a valuable building block, primarily due to the precise spatial arrangement of its functional groups: a hydrogen bond donor (N1-H), a hydrogen bond acceptor (C=O), a basic secondary amine (N4-H), and a sterically defined aliphatic backbone.[1]

| Property | Value | Source |

| Molecular Formula | C₆H₁₂N₂O | [2] |

| Molecular Weight | 128.17 g/mol | N/A |

| Monoisotopic Mass | 128.09496 Da | [2] |

| CAS Number | 5635-66-5 | N/A |

| SMILES | CC1(C(=O)NCCN1)C | [2] |

| InChIKey | ZBFIRYWCOIYJDA-UHFFFAOYSA-N | [2] |

Structural and Conformational Analysis: The Foundation of Function

The biological activity and utility of a scaffold are dictated by its three-dimensional structure and the electronic nature of its constituent atoms.

A. The Piperazinone Core and Ring Conformation Like cyclohexane, the piperazinone ring is not planar and exists in low-energy conformations to minimize steric and torsional strain. It predominantly adopts a chair conformation .[3][4] This arrangement places substituents in either axial or equatorial positions, profoundly influencing intermolecular interactions. The presence of the sp²-hybridized carbonyl carbon at C2 and the adjacent quaternary C3 slightly flattens the ring at that end compared to a standard piperazine chair.

B. Key Functional Groups and Their Implications

-

The Lactam Moiety (N1-C2=O): This cyclic amide is the molecule's cornerstone. The lone pair on the N1 nitrogen participates in resonance with the C2 carbonyl, resulting in a planar amide bond with significant double-bond character. This planarity restricts rotation and creates a rigid structural element. The N1-H group is an effective hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor.

-

The Gem-Dimethyl Group (C3): The two methyl groups at the C3 position provide significant steric bulk. This feature is not merely passive; it serves several critical functions in drug design:

-

Metabolic Stability: It shields the adjacent amide bond from enzymatic hydrolysis by proteases, potentially increasing the molecule's in-vivo half-life.

-

Conformational Locking: The steric hindrance restricts the conformational flexibility of the ring and any substituents placed on the N4 nitrogen, which can be advantageous for locking in a bioactive conformation.

-

Hydrophobicity: It adds lipophilicity to the local environment, which can influence membrane permeability and binding to hydrophobic pockets in target proteins.

-

-

The Secondary Amine (N4): The N4 nitrogen is a secondary amine, making it a basic center (pKa ~8-9) that will be protonated at physiological pH. It serves as a crucial attachment point for further chemical elaboration to build molecular diversity and target specific receptors. It can also act as a hydrogen bond donor.

Synthesis and Mechanistic Rationale

The construction of the piperazinone ring is a common objective in synthetic chemistry. A robust and scalable synthesis is paramount for its use in drug development campaigns. The most logical approach involves the cyclization of a linear diamine precursor.

Experimental Protocol: Synthesis via Reductive Amination and Cyclization

This protocol leverages readily available starting materials and employs a reliable reductive amination followed by a thermally induced cyclization. This strategy is widely adaptable for creating various substituted piperazinones.[5][6]

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

-

Reductive Amination:

-

Action: To a solution of N-Boc-aminoacetaldehyde (1.0 eq) and 2-amino-2-methylpropanoic acid methyl ester (1.1 eq) in methanol (MeOH) at 0 °C, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Causality: N-Boc-aminoacetaldehyde is a stable, protected form of aminoacetaldehyde. The reaction with the primary amine of the amino acid ester forms a transient iminium ion, which is then selectively reduced by the mild hydride donor NaBH(OAc)₃ to yield the protected linear diamine intermediate. Methanol is an excellent solvent for both reactants and the reducing agent.

-

-

Work-up and Isolation:

-

Action: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with dichloromethane (DCM, 3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Causality: The bicarbonate quench neutralizes any remaining acid and destroys excess reducing agent. DCM is a suitable solvent for extracting the moderately polar product from the aqueous medium.

-

-

Deprotection and Cyclization:

-

Action: Dissolve the crude diamine intermediate in DCM and add trifluoroacetic acid (TFA, 5-10 eq). Stir at room temperature for 1-2 hours. Remove all volatiles under reduced pressure. To the resulting TFA salt, add toluene and heat the mixture to reflux (approx. 110 °C) for 8-12 hours, often with a Dean-Stark trap.

-

Causality: TFA is a strong acid that efficiently cleaves the tert-butoxycarbonyl (Boc) protecting group, exposing the primary amine. Upon heating in a non-polar solvent like toluene, the newly freed primary amine performs an intramolecular nucleophilic attack on the methyl ester carbonyl. This is a classic transamidation/lactamization reaction, which releases methanol (captured by the Dean-Stark trap) and forms the thermodynamically stable six-membered lactam ring.

-

-

Purification:

-

Action: Cool the reaction mixture and concentrate it. Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

-

Causality: Purification is essential to remove any unreacted starting material, side products, or polymerization products, ensuring the high purity required for subsequent applications.

-

Spectroscopic Characterization: A Self-Validating System

Unambiguous structural confirmation is non-negotiable. The combination of NMR, IR, and Mass Spectrometry provides a robust, self-validating data package to confirm the identity and purity of the synthesized molecule.

| Technique | Expected Observation | Rationale |

| ¹H NMR (400 MHz, CDCl₃) | δ ~ 3.3-3.5 (m, 2H), δ ~ 2.9-3.1 (m, 2H), δ ~ 2.5 (br s, 1H), δ ~ 1.3 (s, 6H) | Methylene protons (-CH₂-CH₂-) appear as multiplets. The N4-H proton is a broad singlet. The six equivalent protons of the gem-dimethyl group appear as a sharp singlet. The N1-H (amide) proton signal may be very broad or exchange and is often observed in DMSO-d₆. |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~ 175 (C=O), δ ~ 58 (C(CH₃)₂), δ ~ 48 (CH₂), δ ~ 42 (CH₂) | The lactam carbonyl (C2) is the most downfield signal. The quaternary carbon (C3) is distinct. The two methylene carbons (C5, C6) will appear in the aliphatic region. The methyl carbons will be furthest upfield. |

| FT-IR (KBr, cm⁻¹) | 3300-3200 (broad), 2970-2850 (medium), 1670-1650 (strong) | A broad peak for N-H stretching (amine and amide).[7] C-H stretching from the methyl and methylene groups.[8] A very strong, characteristic C=O (amide I) stretch for the lactam.[7][8] |

| Mass Spec. (ESI+) | m/z = 129.1 [M+H]⁺ | The electrospray ionization will protonate the basic N4 amine, giving a mass-to-charge ratio corresponding to the molecular weight plus one proton.[2] |

Significance in Medicinal Chemistry and Drug Development

The piperazinone scaffold is considered a "privileged structure" in drug discovery. Its derivatives have been explored for a vast range of biological targets. The 3,3-dimethyl variant offers specific advantages:

-

Scaffold Rigidity: The gem-dimethyl group helps pre-organize the molecule into a more defined conformation. When designing ligands, this can reduce the entropic penalty upon binding to a protein target, potentially leading to higher affinity.

-

Vectorial Elaboration: The N4 amine is a chemically accessible handle for building out molecular complexity. By attaching different substituents here, chemists can systematically explore the chemical space around a biological target to optimize potency, selectivity, and pharmacokinetic properties.

-

Bioisostere: The piperazinone ring can be used as a bioisosteric replacement for other cyclic or acyclic structures in known drugs to improve properties like solubility, metabolic stability, or to escape existing patent claims.

In essence, this compound is not typically an active pharmaceutical ingredient itself, but rather a high-value starting material for the synthesis of complex drug candidates.[1][9] Its well-defined structure provides a reliable and predictable foundation upon which to build targeted therapeutics.

Conclusion

This compound is a structurally robust and synthetically accessible heterocyclic compound. Its molecular architecture, defined by a rigidifying lactam, a conformation-directing gem-dimethyl group, and a versatile secondary amine, makes it an exemplary building block for drug discovery. A thorough understanding of its conformational preferences, combined with reliable synthetic and analytical protocols, empowers researchers to leverage this scaffold effectively in the rational design of novel therapeutics.

References

-

ResearchGate. Synthesis of piperazinones from amino acids. Available at: [Link]

-

MDPI. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Published July 22, 2023. Available at: [Link]

-

Organic Chemistry Portal. Piperazine synthesis. Available at: [Link]

-

PubMed Central (PMC). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Available at: [Link]

-

National Institutes of Health (NIH). Synthesis of Lactams via a Chiral Phosphoric Acid-Catalyzed Aniline Cyclization. Published August 9, 2024. Available at: [Link]

-

ResearchGate. Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Published October 31, 2023. Available at: [Link]

-

Royal Society of Chemistry. Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Available at: [Link]

-

ACS Publications. Modular Synthesis of Substituted Lactams via a Deoxygenative Photochemical Alkylation–Cyclization Cascade of Secondary Amides in Flow. Available at: [Link]

-

PubChem. This compound (C6H12N2O). Available at: [Link]

-

MDPI. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Available at: [Link]

-

PubChem. 3,6-Dimethylpiperazine-2,5-dione. Available at: [Link]

-

MySkinRecipes. This compound. Available at: [Link]

-

Semantic Scholar. Direct Synthesis of Chiral NH Lactams via Ru-Catalyzed Asymmetric Reductive Amination/Cyclization Cascade of Keto Acids/Esters. Available at: [Link]

-

PubChem. (3R)-3-methylpiperazin-2-one. Available at: [Link]

-

ResearchGate. Direct Synthesis of Chiral NH Lactams via Ru-Catalyzed Asymmetric Reductive Amination/Cyclization Cascade of Keto Acids/Esters. Available at: [Link]

-

ResearchGate. Synthesis of (3S)-3-methylpiperazine-2,5-dione (3) and.... Available at: [Link]

-

Thieme Chemistry. Synthesis of Piperazin-2-ones. Available at: [Link]

-

University of Colorado Boulder. Infrared Spectroscopy. Available at: [Link]

-

MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available at: [Link]

- Google Patents. CN108129404B - Synthesis method of chiral piperazinone derivative.

-

Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Available at: [Link]

-

International Union of Crystallography. Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate. Available at: [Link]

-

NIST WebBook. 3,3-Dimethylpiperidine. Available at: [Link]

-

National Institutes of Health (NIH). Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate. Available at: [Link]

-

ResearchGate. MS 2 and MS 3 spectra and proposed mechanism for the formation of the.... Available at: [Link]

-

UCLA Chemistry. IR Chart. Available at: [Link]

-

NIST WebBook. 2-Butanone, 3,3-dimethyl-. Available at: [Link]

-

Wikipedia. Acetone. Available at: [Link]

-

ResearchGate. IINS, MIR, and DFT Investigations, of Vibrational Spectra, of 3, 3-Dimethyl-1-Butanol, and 3, 3-Dimethyl-2-Butanol. Available at: [Link]

-

Cheméo. Chemical Properties of 2-Butanone, 3,3-dimethyl- (CAS 75-97-8). Available at: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. PubChemLite - this compound (C6H12N2O) [pubchemlite.lcsb.uni.lu]

- 3. Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Direct Synthesis of Chiral NH Lactams via Ru-Catalyzed Asymmetric Reductive Amination/Cyclization Cascade of Keto Acids/Esters. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 9. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

An In-depth Technical Guide to the Synthesis of 3,3-Dimethylpiperazin-2-one

This guide provides a comprehensive overview of the synthetic pathways leading to 3,3-dimethylpiperazin-2-one, a valuable heterocyclic scaffold in medicinal chemistry. The content is tailored for researchers, scientists, and professionals in drug development, offering in-depth technical details, field-proven insights, and a strong emphasis on scientific integrity.

Introduction: The Significance of the Piperazine Scaffold

The piperazine ring is a privileged structure in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[1][2][3][4] Its unique six-membered heterocyclic structure with two opposing nitrogen atoms provides a combination of structural rigidity and opportunities for functionalization, which can lead to enhanced bioavailability and target affinity.[5] Specifically, this compound serves as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds, including agents targeting the central nervous system, antimicrobials, and kinase inhibitors.[6] The gem-dimethyl substitution at the 3-position can offer steric hindrance that may influence the molecule's conformation and interaction with biological targets.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic approach to this compound reveals a primary disconnection strategy involving the formation of the amide bond within the six-membered ring. This leads to a key acyclic precursor, an N-substituted diamine. The most logical and widely employed synthetic route is derived from this analysis, starting with 1,2-diamino-2-methylpropane and a two-carbon electrophile, such as chloroacetyl chloride.

Primary Synthesis Pathway: Acylation and Cyclization of 1,2-Diamino-2-methylpropane

The most direct and commonly utilized method for the synthesis of this compound involves a two-step, one-pot reaction starting from 1,2-diamino-2-methylpropane. This pathway is favored for its efficiency and the ready availability of the starting materials.

Reaction Scheme

Caption: Primary synthesis pathway for this compound.

Mechanistic Insights

The synthesis proceeds through two key steps:

-

Acylation: The more nucleophilic primary amine of 1,2-diamino-2-methylpropane selectively attacks the electrophilic carbonyl carbon of chloroacetyl chloride. A base is crucial in this step to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The choice of base and solvent can influence the reaction rate and yield. Non-nucleophilic bases like triethylamine are commonly used in aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) to prevent unwanted side reactions.

-

Intramolecular Cyclization: The initially formed acyclic intermediate undergoes a subsequent intramolecular nucleophilic substitution (SN2) reaction. The secondary amine attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming the six-membered piperazinone ring. This cyclization is often spontaneous or can be promoted by gentle heating.

Experimental Protocol

A representative experimental procedure is as follows:

-

To a stirred solution of 1,2-diamino-2-methylpropane (1.0 equivalent) and a suitable base (e.g., triethylamine, 2.2 equivalents) in an appropriate solvent (e.g., dichloromethane) at 0 °C, slowly add a solution of chloroacetyl chloride (1.0 equivalent) in the same solvent.

-

Allow the reaction mixture to warm to room temperature and stir for a specified period (typically monitored by TLC or LC-MS for the disappearance of starting material).

-

Upon completion, the reaction mixture is typically washed with water and brine to remove the base hydrochloride salt and any unreacted starting materials.

-

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product can then be purified by a suitable method, such as column chromatography on silica gel or recrystallization, to afford pure this compound.

Data Presentation: Reagent and Condition Summary

| Reagent/Condition | Role | Typical Choice(s) | Justification |

| Starting Diamine | Nucleophile | 1,2-Diamino-2-methylpropane | Provides the backbone of the piperazinone ring. |

| Acylating Agent | Electrophile | Chloroacetyl chloride | Introduces the two-carbon unit for cyclization. |

| Base | Acid Scavenger | Triethylamine, K₂CO₃ | Neutralizes HCl byproduct, preventing protonation of the amine. |

| Solvent | Reaction Medium | Dichloromethane, THF | Aprotic solvents that are unreactive towards the reagents. |

| Temperature | Reaction Control | 0 °C to Room Temp. | Controls the rate of the initial exothermic acylation. |

| Purification | Product Isolation | Column Chromatography, Recrystallization | Removes impurities and isolates the final product. |

Alternative Synthetic Approaches

While the acylation-cyclization of 1,2-diamino-2-methylpropane is the most direct route, other synthetic strategies have been explored, particularly for the synthesis of substituted piperazinones. These can include multi-component reactions or pathways involving the cyclization of amino acid derivatives.[7][8] For instance, a chiral piperazinone derivative can be synthesized via the reductive amination of an aminoacetaldehyde with an amino acid ester, followed by deprotection and cyclization.[8] Such methods are particularly valuable for creating libraries of structurally diverse piperazinones for drug discovery.[1][9]

Spectroscopic Characterization

Confirmation of the structure of this compound is achieved through standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the two methyl groups (a singlet), the methylene protons of the ring, and the N-H protons. The chemical shifts and coupling patterns provide definitive evidence for the cyclic structure.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon, the quaternary carbon bearing the methyl groups, and the other two ring carbons.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (128.17 g/mol ).[6]

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1650-1680 cm⁻¹ is indicative of the amide carbonyl group.

Safety and Handling

It is imperative to handle the reagents involved in this synthesis with appropriate safety precautions.

-

1,2-Diamino-2-methylpropane: This compound is a flammable liquid and vapor.[10][11] It is harmful if swallowed and causes severe skin burns and eye damage.[10][11][12][13] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and work in a well-ventilated fume hood.[10]

-

Chloroacetyl chloride: This is a highly corrosive and toxic chemical that can cause severe burns to the skin and eyes.[14][15][16] Inhalation can lead to severe respiratory irritation and pulmonary edema, which is a medical emergency.[14][17][18] It is also a lachrymator.[18] Strict adherence to safety protocols, including the use of a fume hood and appropriate PPE, is essential.[14] It reacts violently with water.[16]

Caption: Essential safety precautions for the synthesis.

Conclusion

The synthesis of this compound is a well-established and efficient process, primarily relying on the acylation and subsequent intramolecular cyclization of 1,2-diamino-2-methylpropane. This technical guide has provided a detailed overview of this key synthetic pathway, including mechanistic considerations, a practical experimental protocol, and crucial safety information. The versatility of the piperazine scaffold ensures that this compound will remain a valuable building block in the ongoing quest for novel therapeutic agents. A thorough understanding of its synthesis is therefore essential for researchers and professionals in the field of drug discovery and development.

References

- New Jersey Department of Health. (1999). Hazardous Substance Fact Sheet: Chloroacetyl Chloride.

- ChemicalBook. (2024). What is the hazard of Chloroacetyl chloride to humans?

- TCI America. (n.d.). MSDS for 1,2-Diamino-2-methylpropane.

- ECHEMI. (n.d.). 1,2-Diamino-2-methylpropane SDS, 811-93-8 Safety Data Sheets.

- Centers for Disease Control and Prevention (CDC). (1988). OSHA PEL Project - Chloroacetyl Chloride.

- BASF. (2022). Chemical Emergency Medical Guidelines: Chloroacetyl chloride (ClCH2COCl).

- Santa Cruz Biotechnology. (n.d.). Chloroacetyl chloride Safety Data Sheet.

- Spectrum Chemical. (n.d.). CAS Number 811-93-8 | 1,2-Diamino-2-methylpropane.

- Macmillan Group, Princeton University. (n.d.). Supplementary Information.

- TCI Chemicals. (n.d.). 1,2-Diamino-2-methylpropane | 811-93-8.

- Tokyo Chemical Industry Co., Ltd. (n.d.). 1,2-Diamino-2-methylpropane | 811-93-8.

- Al-Majidi, S. M. R., et al. (2017). Synthesis, Characterization of New Phenylene Bis Tetrazole and Bis Benzoxazepinedione Derivatives from some Bis Imines with its Biological Activity Assessment.

- Li, Y., et al. (2005). Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Magnetic Resonance in Chemistry, 43(10), 869-872.

- BenchChem. (2025). A Comparative Guide to the Synthesis of Dimethylpiperazine Compounds.

- Organic Chemistry Portal. (2005). Convergent and Fast Route to Piperazines via IMCR.

- ChemicalBook. (n.d.). 3,3-DIMETHYLPIPERIDINE(1193-12-0) 1H NMR spectrum.

- Google Patents. (n.d.). CN108129404B - Synthesis method of chiral piperazinone derivative.

- Youn, J., et al. (2020). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 25(21), 5021.

- Pokorna, Z., et al. (2019). Investigation of Permeation of Theophylline through Skin Using Selected Piperazine-2,5-Diones.

- BenchChem. (2025). A Comparative Guide to the Synthetic Routes of 3-piperazin-1-yl-1H-pyridazin-6-one.

- ResearchGate. (2025). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines.

- Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 469-477.

- MySkinRecipes. (n.d.). This compound.

- BenchChem. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis.

- ResearchGate. (2025). Synthesis, spectroscopic and thermal studies of the reactions of the donors piperazine and N,N′-dimethylpiperazine with σ- and π-acceptors.

- Theodoridis, G., et al. (2020). Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones. Molbank, 2020(3), M1139.

- Stewart, C. D., & White, N. G. (2023).

- Kumar, A., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design.

- Organic Chemistry Portal. (n.d.). Piperazine synthesis.

- Thieme Chemistry. (n.d.). Continuous-Flow Synthesis of Chiral 1,2-Diamino Derivatives.

- Ismaili, L., et al. (2021).

- Biosynth. (n.d.). 3,3-Dimethyl-1-propylpiperazin-2-one hydrochloride.

- Pathak, R. B., et al. (2025). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole-Pyrazole-Piperazine Chalcone. ACS Omega.

- El-Zemity, S. R., et al. (2024). Design, synthesis, pharmacophore modeling, and molecular docking of some novel chloroacetamide derivatives as herbicidal agents.

- Sharma, R., et al. (2014). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Pharmaceutical Sciences and Research, 5(8), 3171-3179.

Sources

- 1. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization | MDPI [mdpi.com]

- 4. ijrrjournal.com [ijrrjournal.com]

- 5. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound [myskinrecipes.com]

- 7. Convergent and Fast Route to Piperazines via IMCR [organic-chemistry.org]

- 8. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. echemi.com [echemi.com]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. cloudfront.zoro.com [cloudfront.zoro.com]

- 13. 1,2-Diamino-2-methylpropane | 811-93-8 | TCI AMERICA [tcichemicals.com]

- 14. nj.gov [nj.gov]

- 15. What is the hazard of Chloroacetyl chloride to humans?_Chemicalbook [chemicalbook.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. 1988 OSHA PEL Project - Chloroacetyl Chloride | NIOSH | CDC [cdc.gov]

- 18. medicalguidelines.basf.com [medicalguidelines.basf.com]

An In-Depth Technical Guide to the Chemical Precursors and Synthesis of 3,3-Dimethylpiperazin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical precursors and synthetic pathways for 3,3-dimethylpiperazin-2-one, a heterocyclic scaffold of significant interest in medicinal chemistry. The document details two primary synthetic routes, with a principal focus on a robust and well-documented method commencing from acetone cyanohydrin and ethylenediamine. A second, alternative pathway starting from ethyl 2-bromo-2-methylpropanoate is also discussed. This guide is intended to serve as a practical resource for researchers and drug development professionals, offering not only detailed experimental protocols but also a thorough examination of the underlying reaction mechanisms, safety considerations for all precursors, and expected analytical characterization of the final compound.

Introduction: The Significance of the this compound Scaffold

Piperazinones are a privileged class of nitrogen-containing heterocycles frequently incorporated into the core structures of biologically active molecules. Their rigid backbone and multiple points for functionalization allow for the precise spatial orientation of substituents, making them valuable scaffolds in drug discovery. The this compound moiety, in particular, introduces a gem-dimethyl group at the 3-position, which can impart unique pharmacological properties, including increased metabolic stability and enhanced binding affinity to biological targets. This structural motif is explored in the development of various therapeutic agents, highlighting the need for reliable and well-understood synthetic routes.

This guide provides an in-depth analysis of the most practical and scientifically sound methods for the preparation of this compound, empowering researchers to confidently synthesize this important building block.

Part 1: Primary Synthetic Pathway: The Acetone Cyanohydrin Route

The synthesis of this compound from acetone cyanohydrin and ethylenediamine represents a convergent and efficient approach. This pathway is predicated on the initial formation of an α-aminonitrile intermediate, which subsequently undergoes intramolecular cyclization.

Conceptual Framework and Mechanistic Insights

This synthetic strategy is analogous to a Jocic-type reaction, which involves the reaction of a carbonyl compound, a cyanide source, and a diamine. The reaction proceeds through a series of equilibria involving the formation of imines and imidazoline intermediates. The addition of cyanide to these intermediates leads to the formation of an α,δ-diaminonitrile. The final piperazin-2-one is then formed via intramolecular cyclization of this key intermediate, followed by hydrolysis of the resulting piperazin-2-imine.

The causality behind this experimental choice lies in the ready availability and reactivity of the starting materials. Acetone cyanohydrin serves as a safe and convenient in-situ source of both the gem-dimethyl group and the nitrile functionality. Ethylenediamine is a readily available, bifunctional nucleophile that enables the cyclization to form the six-membered ring.

Diagram 1: Proposed Reaction Mechanism for the Acetone Cyanohydrin Route

A schematic overview of the key transformations in the synthesis of this compound from acetone cyanohydrin and ethylenediamine.

Precursor Analysis and Safety Considerations

A thorough understanding of the properties and hazards of the precursors is paramount for safe and successful synthesis.

| Precursor | Formula | MW ( g/mol ) | Key Hazards | Handling Precautions |

| Acetone Cyanohydrin | C₄H₇NO | 85.11 | Highly toxic, releases HCN upon contact with water or bases.[1][2] | Work in a well-ventilated fume hood. Wear appropriate PPE, including gloves, safety goggles, and a lab coat. Avoid contact with skin, eyes, and inhalation.[1] Store in a cool, dry, well-ventilated area away from incompatible substances. |

| Ethylenediamine | C₂H₈N₂ | 60.10 | Corrosive, causes severe skin burns and eye damage. Flammable liquid and vapor. | Handle in a fume hood. Wear chemical-resistant gloves, safety goggles, and protective clothing. Keep away from heat, sparks, and open flames. |

Detailed Experimental Protocol

This protocol is a self-validating system, with each step designed to favor the formation of the desired product and facilitate purification.

Step 1: Synthesis of the α-Aminonitrile Intermediate

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place ethylenediamine (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add acetone cyanohydrin (1.05 eq) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C. The reaction is exothermic.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting materials.

-

Upon completion, the solvent can be removed under reduced pressure to yield the crude α-aminonitrile intermediate, which can be used in the next step without further purification.

Step 2: Cyclization and Hydrolysis to this compound

-

To the crude α-aminonitrile intermediate, add a high-boiling point solvent such as toluene or xylene.

-

Add a catalytic amount of a weak acid, such as acetic acid, to facilitate the cyclization.

-

Heat the reaction mixture to reflux (typically 110-140 °C, depending on the solvent) and maintain for 6-12 hours. The progress of the cyclization to the piperazin-2-imine can be monitored by TLC or LC-MS.

-

After the formation of the imine is complete, add water to the reaction mixture and continue to reflux for an additional 2-4 hours to hydrolyze the imine to the desired piperazin-2-one.

-

Cool the reaction mixture to room temperature.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.

Diagram 2: Experimental Workflow for the Acetone Cyanohydrin Route

A step-by-step workflow for the synthesis of this compound via the acetone cyanohydrin route.

Part 2: Alternative Synthetic Pathway: The Ethyl 2-Bromo-2-methylpropanoate Route

An alternative and viable method for the synthesis of this compound involves the reaction of ethyl 2-bromo-2-methylpropanoate with ethylenediamine. This approach is a classical method for the formation of lactams.

Conceptual Framework and Mechanistic Insights

This synthesis relies on a tandem nucleophilic substitution and cyclization reaction. Ethylenediamine acts as a dinucleophile. The initial step is the nucleophilic attack of one of the amino groups of ethylenediamine on the electrophilic carbon bearing the bromine atom in ethyl 2-bromo-2-methylpropanoate. This is followed by an intramolecular nucleophilic acyl substitution, where the second amino group attacks the ester carbonyl, leading to the formation of the six-membered piperazinone ring and the elimination of ethanol.

A base, such as potassium carbonate, is typically employed to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product.

Diagram 3: Reaction Scheme for the Ethyl 2-Bromo-2-methylpropanoate Route

A simplified representation of the synthesis of this compound from ethyl 2-bromo-2-methylpropanoate and ethylenediamine.

Precursor Analysis and Safety Considerations

| Precursor | Formula | MW ( g/mol ) | Key Hazards | Handling Precautions |

| Ethyl 2-Bromo-2-methylpropanoate | C₆H₁₁BrO₂ | 195.05 | Flammable liquid and vapor. Causes serious eye damage. May cause an allergic skin reaction. Suspected of causing genetic defects.[3] | Handle in a fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and protective clothing. Keep away from heat and ignition sources. Store locked up.[3] |

| Ethylenediamine | C₂H₈N₂ | 60.10 | Corrosive, causes severe skin burns and eye damage. Flammable liquid and vapor. | Handle in a fume hood. Wear chemical-resistant gloves, safety goggles, and protective clothing. Keep away from heat, sparks, and open flames. |

General Experimental Protocol

A patent describes the synthesis of this compound via the reaction of ethyl 2-bromo-2-methylpropanoate with ethylenediamine in a toluene suspension in the presence of potassium carbonate.[4]

-

To a suspension of potassium carbonate in toluene, add ethylenediamine.

-

Heat the mixture and add ethyl 2-bromo-2-methylpropanoate dropwise.

-

Maintain the reaction at an elevated temperature until completion, as monitored by TLC or LC-MS.

-

After cooling, the inorganic salts are filtered off.

-

The filtrate is concentrated, and the crude product is purified, for instance, by distillation or chromatography.

Part 3: Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | A singlet for the two methyl groups (gem-dimethyl), two multiplets for the two methylene groups of the piperazine ring, and a broad singlet for the two N-H protons. The exact chemical shifts will depend on the solvent used. |

| ¹³C NMR | A quaternary carbon signal for the C(CH₃)₂, signals for the two methyl carbons, two distinct signals for the methylene carbons of the piperazine ring, and a carbonyl signal for the amide. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C-H stretching (around 2850-3000 cm⁻¹), and a strong C=O stretching for the amide carbonyl (around 1650-1680 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of this compound (128.17 g/mol ).[5] |

Conclusion

This technical guide has detailed two robust synthetic pathways for the preparation of this compound, a valuable building block in pharmaceutical research. The primary route, utilizing acetone cyanohydrin and ethylenediamine, is presented with a comprehensive experimental protocol and mechanistic rationale, offering a safe and efficient method for its synthesis. The alternative route from ethyl 2-bromo-2-methylpropanoate provides another viable option. By providing a thorough understanding of the chemical precursors, reaction mechanisms, and safety protocols, this guide aims to equip researchers with the necessary knowledge to confidently and safely synthesize this compound for their drug discovery and development endeavors.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Acetone cyanohydrin. Retrieved from [Link]

-

Wikipedia. (2023). Acetone cyanohydrin. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazard Summary: Acetone Cyanohydrin. Retrieved from [Link]

- U.S. Patent No. US20210147366A1. (2021). Process for preparation of 2,2-dimethylpiperazine. Google Patents.

Sources

3,3-Dimethylpiperazin-2-one spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 3,3-Dimethylpiperazin-2-one

Authored by: A Senior Application Scientist

Introduction

This compound is a heterocyclic compound featuring a piperazine ring system with a lactam functionality and a gem-dimethyl substitution. As a derivative of piperazine, a scaffold prevalent in numerous pharmaceuticals, this molecule serves as a valuable building block in medicinal chemistry and drug discovery.[1][2] Its structural rigidity and defined stereochemical centers make it an attractive intermediate for synthesizing complex, pharmacologically active agents.[1]

Accurate and unambiguous structural confirmation is paramount in the synthesis and quality control of such intermediates. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a comprehensive analytical toolkit for molecular characterization. This guide offers a detailed examination of the expected spectroscopic data for this compound, grounded in fundamental principles and field-proven methodologies. We will not only present the anticipated data but also delve into the causal reasoning behind the experimental design and spectral interpretation, providing researchers with a self-validating framework for analysis.

Molecular Structure and Spectroscopic Implications

The structure of this compound dictates its spectroscopic signature. Key features include:

-

A secondary amide (lactam) within a six-membered ring.

-

Two amine protons (N-H) , one from the amide and one from the secondary amine.

-

A quaternary carbon at the C3 position, bearing two methyl groups.

-

Three distinct methylene (-CH₂-) groups .

-

Two methyl (-CH₃) groups that are chemically equivalent.

These features will give rise to characteristic signals in each spectroscopic analysis.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.[3]

Experimental Protocol: NMR Analysis

The choice of solvent and instrument parameters is critical for acquiring high-quality data. The protocol described below is a self-validating system designed for robust characterization.

Rationale for Choices:

-

Solvent: Deuterated chloroform (CDCl₃) is a common initial choice due to its excellent dissolving power for many organic compounds. However, if the compound exhibits poor solubility or if hydrogen bonding with the solvent is desired to resolve N-H signals, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.[3]

-

Internal Standard: Tetramethylsilane (TMS) is used as the universal reference (0.00 ppm) for both ¹H and ¹³C NMR due to its chemical inertness and single, sharp resonance outside the typical range for organic molecules.[3]

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Internal Standard: Add TMS as an internal standard for chemical shift calibration.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer's probe.

-

Lock the spectrometer frequency to the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Set the spectral width to encompass all expected proton signals (typically 0-10 ppm).

-

Employ a standard single-pulse experiment.

-

Acquire a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the carbon signal range (typically 0-200 ppm).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum with single lines for each unique carbon atom.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase the resulting spectrum correctly.

-

Perform baseline correction.

-

Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine relative proton counts.

-

Predicted ¹H NMR Spectrum and Interpretation

The ¹H NMR spectrum is expected to show five distinct signals, reflecting the five unique proton environments in the molecule.

Table 1: Predicted ¹H NMR Data for this compound

| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~7.0-8.0 | Broad Singlet | 1H | NH (Amide) | Amide protons are deshielded and often broad due to quadrupole broadening and exchange. In DMSO-d₆, this signal is more pronounced.[3] |